Bis(2-phenoxyethyl) butanedioate
Overview
Description
Bis(2-phenoxyethyl) butanedioate: is an organic compound with the molecular formula C20H22O6 and a molecular weight of 358.38508 g/mol . It is a diester formed from butanedioic acid and 2-phenoxyethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-phenoxyethyl) butanedioate typically involves the esterification of butanedioic acid with 2-phenoxyethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing waste and energy consumption while maximizing product purity and yield .
Chemical Reactions Analysis
Types of Reactions
Bis(2-phenoxyethyl) butanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the phenoxyethyl groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted esters or other derivatives .
Scientific Research Applications
Bis(2-phenoxyethyl) butanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying esterification and other organic reactions.
Biology: The compound can be used in the development of biochemical assays and as a model compound for studying ester hydrolysis and other enzymatic reactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of drug delivery systems and prodrugs.
Mechanism of Action
The mechanism of action of bis(2-phenoxyethyl) butanedioate involves its interaction with various molecular targets and pathways. In biological systems, it can undergo hydrolysis to release 2-phenoxyethanol and butanedioic acid, which can then participate in metabolic pathways. The ester bonds in the compound are susceptible to enzymatic cleavage by esterases, leading to the formation of the corresponding alcohol and acid .
Comparison with Similar Compounds
Similar Compounds
Bis(2-phenoxyethyl) phthalate: Similar in structure but derived from phthalic acid instead of butanedioic acid.
Bis(2-phenoxyethyl) adipate: Derived from adipic acid, with a longer carbon chain compared to butanedioic acid.
Bis(2-phenoxyethyl) terephthalate: Derived from terephthalic acid, with a benzene ring in the structure.
Uniqueness
Bis(2-phenoxyethyl) butanedioate is unique due to its specific ester linkage and the presence of phenoxyethyl groups. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry. Its reactivity and stability are key factors that differentiate it from similar compounds .
Properties
IUPAC Name |
bis(2-phenoxyethyl) butanedioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c21-19(25-15-13-23-17-7-3-1-4-8-17)11-12-20(22)26-16-14-24-18-9-5-2-6-10-18/h1-10H,11-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQXQUVIYJRNRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC(=O)CCC(=O)OCCOC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30323537 | |
Record name | MLS003171565 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30323537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7460-86-8 | |
Record name | MLS003171565 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404234 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS003171565 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30323537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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